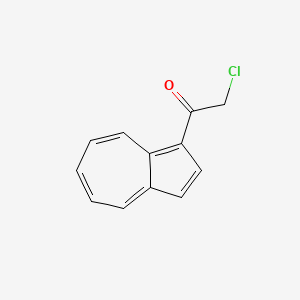

1-chloroacetyl-azulene

Description

Properties

CAS No. |

100124-66-1 |

|---|---|

Molecular Formula |

C12H9ClO |

Molecular Weight |

204.653 |

IUPAC Name |

1-azulen-1-yl-2-chloroethanone |

InChI |

InChI=1S/C12H9ClO/c13-8-12(14)11-7-6-9-4-2-1-3-5-10(9)11/h1-7H,8H2 |

InChI Key |

HHVRZMRINFOOPK-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C=CC(=C2C=C1)C(=O)CCl |

Synonyms |

Ethanone, 1-(1-azulenyl)-2-chloro- (9CI) |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Chloroacetyl Chloride

The Friedel-Crafts acylation is a classical method for introducing acyl groups to aromatic systems. For azulene, this reaction proceeds via electrophilic substitution, facilitated by a Lewis acid catalyst.

Procedure :

-

Reagents : Azulene (1.0 equiv), chloroacetyl chloride (1.2 equiv), anhydrous aluminum chloride (AlCl3, 1.5 equiv).

-

Solvent : Dichloromethane (DCM) or nitrobenzene under inert atmosphere.

-

Conditions : Stir at 0–5°C for 2 hours, followed by room temperature for 12 hours.

-

Workup : Quench with ice-cold water, extract with DCM, and purify via column chromatography (silica gel, hexane/ethyl acetate).

Key Findings :

Direct Chloroacetylation via Nucleophilic Acyl Substitution

An alternative approach involves substituting a pre-existing acetyl group with a chlorine atom. This method is less common but offers scalability.

Procedure :

-

Reagents : 1-Acetylazulene (1.0 equiv), phosphorus pentachloride (PCl5, 2.0 equiv).

-

Solvent : Dry tetrahydrofuran (THF) or dichloroethane.

-

Conditions : Reflux at 80°C for 6 hours under argon.

-

Workup : Neutralize with sodium bicarbonate, extract with DCM, and recrystallize from ethanol.

Key Findings :

-

Yield: 50–65%.

-

Purity: ≥95% (confirmed via HPLC).

-

Limitations: Requires stringent moisture control to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Regioselectivity | Key Advantages |

|---|---|---|---|---|

| Friedel-Crafts Acylation | 60–75 | 90–95 | High (1-position) | Single-step, scalable |

| Nucleophilic Substitution | 50–65 | 85–90 | Moderate | Avoids Lewis acid handling |

Mechanistic Insights and Optimization Strategies

Role of Lewis Acids in Friedel-Crafts Reactions

AlCl3 polarizes the chloroacetyl chloride, generating an acylium ion (CH2ClCO+), which attacks azulene’s electron-rich 1-position. Computational studies suggest that the transition state stabilizes via π-cloud interactions with the seven-membered ring.

Chemical Reactions Analysis

1-Chloroacetyl-azulene undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted with other nucleophiles, such as amines or alcohols, to form amides or esters, respectively.

Oxidation and Reduction: The compound can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Cyclization Reactions: Under certain conditions, this compound can undergo intramolecular cyclization to form more complex ring systems.

Common reagents used in these reactions include sodium borohydride for reductions, potassium permanganate for oxidations, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloroacetyl-azulene has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.

Materials Science: The compound’s unique electronic properties make it useful in the development of optoelectronic devices, such as organic light-emitting diodes (OLEDs) and solar cells.

Biological Studies: Researchers use this compound to study enzyme interactions and as a probe for investigating biological pathways.

Mechanism of Action

The mechanism of action of 1-chloroacetyl-azulene depends on its specific application. In medicinal chemistry, it may interact with biological targets through covalent bonding or non-covalent interactions, affecting enzyme activity or receptor binding. The chloroacetyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their function.

Comparison with Similar Compounds

Table 1: Key Substituent Effects on Azulene Derivatives

*EWG = Electron-Withdrawing Group

Key Findings :

- Electronic Effects : The chloroacetyl group in this compound significantly reduces electron density at the azulene core compared to methyl or thiazolyl substituents, making it more reactive toward nucleophiles .

- Reactivity : Unlike 1-methylazulene, which undergoes Friedel-Crafts alkylation, this compound is prone to hydrolysis or substitution at the chlorine atom. The carbonyl group also facilitates condensation reactions, similar to 1-(benzofurancarbonyl)azulenes .

Key Findings :

- This compound is likely synthesized via enaminone intermediates, a strategy used for other acylated azulenes . This contrasts with 1-methylazulene, which is prepared through simpler alkylation.

- Heteroaryl-substituted derivatives (e.g., thiazolyl azulenes) require coupling reactions under reflux, similar to conditions for pyrazolyl-azulene synthesis .

Physicochemical Properties

- Solubility: The chloroacetyl group enhances polarity, likely improving solubility in polar aprotic solvents (e.g., DMF or chloroform) compared to nonpolar 1-methylazulene .

- Stability : Chloroacetyl derivatives are susceptible to hydrolysis, necessitating anhydrous conditions during synthesis. This contrasts with robust terpene-fused azulenes like α-calacorene, which exhibit higher thermal stability .

Q & A

Q. What established synthesis routes exist for 1-chloroacetyl-azulene, and how do reaction conditions influence product yield?

Methodological Answer: The synthesis of this compound typically involves Friedel-Crafts acylation or Vilsmeier-Haack reactions. For example, azulene derivatives can undergo acylation using chloroacetyl chloride in anhydrous dichloromethane under nitrogen, with Lewis acids like AlCl₃ as catalysts. Key variables include:

- Temperature : Elevated temperatures (40–60°C) improve reaction rates but may promote side reactions.

- Catalyst stoichiometry : Excess AlCl₃ (1.5–2.0 eq.) enhances electrophilic substitution but complicates purification.

- Solvent polarity : Non-polar solvents favor selectivity for the 1-position on azulene’s electron-rich ring.

Q. What spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are critical?

Methodological Answer:

- ¹H/¹³C NMR : Key markers include the azulene proton signals (δ 6.5–9.0 ppm) and the chloroacetyl carbonyl carbon (δ 170–175 ppm). Splitting patterns confirm substitution at the 1-position.

- IR Spectroscopy : The C=O stretch (~1700 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) confirm functional groups.

- UV-Vis : Azulene’s absorbance at 550–650 nm (visible blue) shifts with substitution, aiding purity assessment.

Q. Validation Protocol :

Compare experimental spectra with computational predictions (DFT) for azulene derivatives.

Use HSQC/HMBC NMR to resolve ambiguous assignments.

Cross-check melting points against literature (if available).

Reference: Analytical best practices from emphasize reproducibility via triplicate measurements.

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields of this compound across studies?

Methodological Answer: Discrepancies often arise from:

- Impurity profiles : Azulene starting material may contain guaiazulene isomers. Use column chromatography (SiO₂, hexane/EtOAc) to pre-purify.

- Moisture sensitivity : Trace water deactivates AlCl₃. Employ strict anhydrous conditions (e.g., flame-dried glassware, molecular sieves).

- Kinetic vs. thermodynamic control : Longer reaction times (24–48 hrs) may favor thermodynamically stable products.

Q. Stepwise Validation :

Replicate literature procedures exactly, including solvent batch and equipment.

Perform control experiments (e.g., omitting catalyst) to identify side reactions.

Use LC-MS to quantify byproducts and adjust stoichiometry.

Reference: highlights statistical validation of yield data using t-tests for small sample sizes.

Q. What mechanistic insights exist for the acylation of azulene, and how can kinetic studies elucidate reaction pathways?

Methodological Answer: The acylation mechanism involves electrophilic attack at azulene’s 1-position, stabilized by its aromatic 10-π-electron system. To validate:

- Kinetic isotope effects : Compare reaction rates using deuterated azulene (C₁-D). A primary KIE suggests rate-determining electrophilic substitution.

- Computational modeling : Use DFT (e.g., Gaussian) to calculate transition-state energies for competing substitution sites.

- In-situ monitoring : Employ ReactIR to track intermediate formation (e.g., acylium ions).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.